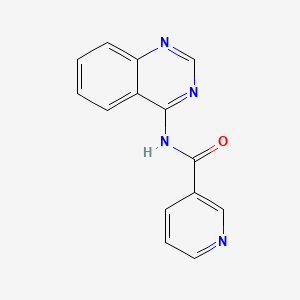
N-quinazolin-4-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinazolin-4-ylpyridine-3-carboxamide: is a heterocyclic compound that combines a quinazoline moiety with a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Copper-Mediated Synthesis
Starting Materials: N-(quinolin-8-yl)benzamide and amidine hydrochlorides.
Reaction Conditions: Copper-mediated tandem C(sp2)–H amination.
Procedure: This method involves a single-step synthesis using 8-aminoquinoline as a removable bidentate directing group.
-
General Synthetic Route
Starting Materials: Quinazoline derivatives and pyridine carboxylic acids.
Reaction Conditions: Typically involves amide bond formation through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-quinazolin-4-ylpyridine-3-carboxamide would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the quinazoline or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed under anhydrous conditions.
Products: Reduced forms of the carboxamide group or the heterocyclic rings.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often requires a catalyst or a base.
Products: Substituted derivatives where the nucleophile replaces a hydrogen or halogen atom on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), copper salts.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions due to their ability to stabilize metal complexes.
Organic Synthesis: Employed in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme mechanisms.
Protein Binding: Used in studies involving protein-ligand interactions.
Medicine
Anticancer Agents: Exhibits potential anticancer properties by inhibiting specific kinases involved in cell proliferation.
Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: Utilized in the development of new drugs due to its versatile chemical properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism by which N-quinazolin-4-ylpyridine-3-carboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For example, as an anticancer agent, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share the quinazoline core and exhibit similar biological activities.
Pyridine Carboxamides: Compounds with a pyridine carboxamide group that show comparable chemical reactivity and applications.
Uniqueness
N-quinazolin-4-ylpyridine-3-carboxamide is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both a quinazoline and a pyridine derivative makes it particularly versatile in medicinal chemistry.
Properties
Molecular Formula |
C14H10N4O |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinazolin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(10-4-3-7-15-8-10)18-13-11-5-1-2-6-12(11)16-9-17-13/h1-9H,(H,16,17,18,19) |
InChI Key |
GRYYVRUCCZSBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)

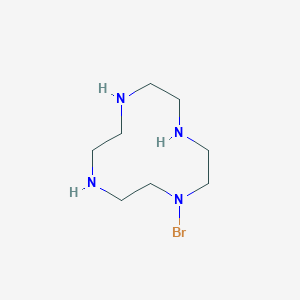
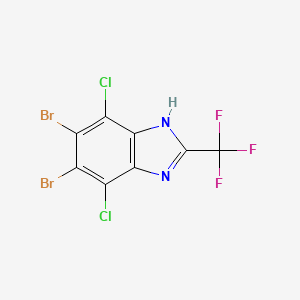
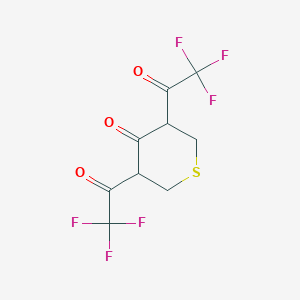
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
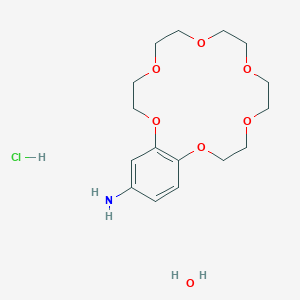



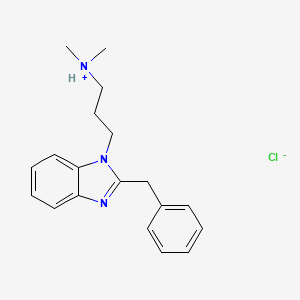
![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
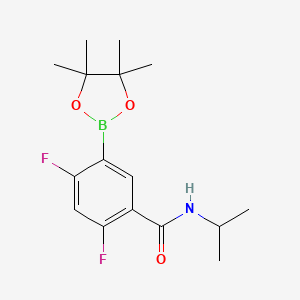
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)
